Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,12H2,1-3H3 |
InChI Key |
ILYAQLJWSNNHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)CF |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine Precursors
The nitrogen protection step involves reacting azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. For example, 3,3-dimethoxy-azetidine can be converted to 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine by stirring with Boc2O and triethylamine in methylene chloride at 10–40 °C for 3–4 hours, followed by aqueous workup and drying to yield the Boc-protected intermediate with yields up to 91%.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h | 91% | Organic layer dried over Na2SO4, filtered, concentrated |
Introduction of the Fluoromethyl Group
Selective fluorination at the 3-position is typically achieved through fluoromethylation reactions on azetidine intermediates. Although direct detailed protocols for this exact compound are scarce, fluoromethylation often involves nucleophilic substitution or fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents applied to hydroxymethyl or halomethyl precursors on the azetidine ring.
Aminomethyl Substitution
The aminomethyl group at the 3-position can be introduced by reductive amination or nucleophilic substitution on a suitable precursor. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is synthesized by reacting azetidine intermediates with formaldehyde and ammonia or amine sources under reductive conditions.
Coupling and Purification
The final compound is often purified by silica gel column chromatography using solvent systems like 5% methanol in dichloromethane, yielding the product as an off-white solid with purity suitable for further applications.
Representative Preparation Example
Research Findings and Analysis
- The Boc protection step is well-established and provides high yields with mild conditions, but solvents like dichloromethane and bases like triethylamine must be handled with care due to toxicity and environmental impact.
- Fluoromethylation remains the most challenging step, requiring selective fluorine incorporation without ring degradation. The use of modern fluorinating agents and controlled reaction conditions is critical.
- Aminomethylation via reductive amination is efficient and allows for introduction of the amino functionality with good yield and selectivity.
- The overall synthetic route is modular, allowing for variations in substituents and protecting groups to tailor the compound for specific applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2 | 90–91 | Mild, high yield, common protecting group |
| Fluoromethyl introduction | Fluorinating agents (e.g., DAST), inert atmosphere | Variable | Requires optimization, sensitive step |
| Aminomethyl substitution | Reductive amination (formaldehyde, ammonia, reductant) | ~60 | Efficient, moderate yield |
| Purification | Silica gel chromatography (5% MeOH/CH2Cl2) | — | Produces pure, isolable final product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoromethyl and aminomethyl groups facilitate nucleophilic substitutions under specific conditions:
Fluorine's electronegativity enhances the electrophilicity of the fluoromethyl group, enabling selective substitutions with soft nucleophiles (e.g., thiols, amines) .
Deprotection of the Tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free amine:
Deprotection is quantitative (>95% yield) and critical for further functionalization .
Peptide Coupling via Aminomethyl Group
The primary amine participates in amide bond formation:
This reactivity is exploited to generate bioactive molecules, including kinase inhibitors and protease substrates .
Fluoromethyl Group Reactivity
The fluoromethyl group undergoes unique transformations due to its electronic profile:
Azetidine Ring-Opening and Expansion
The strained four-membered azetidine ring undergoes selective ring-opening or expansion:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-functionalized azetidines | 50–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylated derivatives | 65–80% |
These reactions enable the integration of azetidine motifs into complex architectures for drug discovery .
Key Data Tables
Table 1: Comparative reactivity of functional groups
Table 2: Stability under varying pH conditions
| pH | Stability | Degradation Pathway |
|---|---|---|
| 1–3 | Unstable (Boc deprotection) | Acidolysis to free amine |
| 7–9 | Stable | No significant degradation |
| >10 | Moderate | Hydrolysis of fluoromethyl group |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate has shown promise as a scaffold for the development of new therapeutic agents. Its unique structure may facilitate interactions with biological targets such as enzymes and receptors, which could lead to the discovery of novel drugs with improved efficacy and selectivity.
2. Biological Activity:
Fluorinated compounds often exhibit enhanced biological activities due to the electronic properties imparted by fluorine. Preliminary studies suggest that this compound may have favorable interactions with biological targets, although specific biological activity data is still limited. Ongoing research aims to elucidate its pharmacological potential and mechanisms of action.
Synthetic Organic Chemistry Applications
1. Synthesis of Intermediates:
This compound can serve as a key intermediate in the synthesis of various biologically active molecules. For instance, it can be utilized in the preparation of Janus kinase inhibitors, which are important for treating inflammatory disorders and cancers .
2. Modifications for Enhanced Properties:
The synthetic flexibility of this compound allows for further modifications that can enhance its chemical behavior and biological activity. Researchers are exploring different substituents that can be introduced to the azetidine ring to tailor the compound's properties for specific applications.
Case Studies
Case Study 1: Interaction Studies
Research has focused on the interaction of this compound with various enzymes and receptors. Initial findings indicate that fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic characteristics. These studies are crucial for understanding how this compound can be integrated into drug design strategies.
Case Study 2: Synthesis Pathways
The synthesis of this compound typically involves multiple steps, highlighting its potential as a versatile building block in organic synthesis. Various synthetic routes have been documented, showcasing the compound's utility in generating derivatives that may possess improved pharmacological profiles .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate is a fluorinated organic compound notable for its azetidine ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from the unique electronic properties imparted by the fluorine atom. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H19FN2O2
- Molecular Weight : Approximately 218.27 g/mol
- CAS Number : 325775-44-8
The presence of a tert-butyl group and an aminomethyl substituent enhances the compound's reactivity, while the carboxylate functional group may contribute to its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is still in preliminary stages. However, several studies suggest that fluorinated compounds like this one often exhibit enhanced binding affinities to enzymes and receptors, which can lead to significant pharmacological effects.
Potential Biological Interactions
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, although specific targets have yet to be identified.
- Receptor Binding : The unique electronic characteristics of fluorinated compounds could enhance their affinity for various receptors, potentially impacting signaling pathways in cells.
Comparative Analysis with Similar Compounds
To understand the potential efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | 1314923-32-4 | 0.94 | Moderate antibacterial activity reported |
| Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | 1083181-23-0 | 0.92 | Potential enzyme inhibition observed |
| (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester | 1408076-20-9 | 0.92 | Limited data; further studies needed |
This table illustrates that while there are promising indications of biological activity in similar compounds, direct evidence for this compound remains sparse.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the azetidine ring. A key step is the introduction of the fluoromethyl and aminomethyl groups via nucleophilic substitution or reductive amination. For example:
- Boc protection : The tert-butyl carbamate group is introduced early to protect the azetidine nitrogen, enabling subsequent modifications .
- Fluoromethylation : Fluoromethyl groups are introduced using reagents like Selectfluor® or via halogen-exchange reactions under mild conditions to preserve the aminomethyl moiety .
- Aminomethylation : This can be achieved by reacting with formaldehyde and ammonia equivalents or via Curtius rearrangement of acyl azides .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : H and F NMR confirm the presence of fluoromethyl and aminomethyl groups. For example, F NMR shows a singlet near -220 ppm for the CF group in related fluorinated azetidines .
- HPLC-MS : Validates purity (>95%) and molecular weight (CHFNO, MW 230.27) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for confirming regioselectivity in substituted azetidines .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
The fluoromethyl group increases electrophilicity at adjacent carbons due to its electron-withdrawing nature, enhancing reactivity in SN2 reactions. For example:
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Docking (Glide) : OPLS-AA force fields and Monte Carlo sampling assess binding poses with proteins like kinases. For azetidine derivatives, docking accuracy (RMSD <1 Å) is validated against crystallographic data .
- MD Simulations : Free-energy perturbation (FEP) quantifies binding affinity changes when modifying the fluoromethyl or aminomethyl groups .
Q. How can contradictory data in pharmacological activity studies be resolved?
- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target screening : Use proteome-wide affinity assays (e.g., thermal shift) to rule out non-specific interactions .
- Metabolite analysis : LC-MS/MS detects unstable intermediates that may skew activity measurements .
Q. What strategies enable regioselective functionalization of the azetidine ring?
- Protection/deprotection : Use orthogonal protecting groups (e.g., Boc for amine, TBS for hydroxyl) to direct reactions to specific sites .
- Transition-metal catalysis : Pd-mediated cross-coupling favors the fluoromethyl site due to its electron-deficient nature .
- Enzymatic resolution : Lipases or esterases selectively modify the aminomethyl group in chiral derivatives .
Q. How does this compound serve as a precursor for spirocyclic scaffolds?
- Intramolecular cyclization : Under basic conditions, the aminomethyl group reacts with electrophilic carbons to form spiroazetidine-oxindoles or -pyrrolidines .
- Photocatalysis : Visible-light-mediated [2+2] cycloadditions with alkenes yield strained spirocycles for drug discovery .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at -20°C in inert atmospheres (Ar/N) to prevent Boc-group hydrolysis .
- Solubility : Dissolve in anhydrous DMSO or THF to avoid hydrate formation, which alters reactivity .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
Table 2. Docking Scores for Azetidine Derivatives
| Target Protein | Glide Score (kcal/mol) | RMSD (Å) | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | 0.8 | |
| PARP-1 | -8.7 | 1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
